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Compound of Interest

Compound Name: LT-540-717

Cat. No.: B15139222 Get Quote

Application Notes and Protocols for LT-540-717
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the currently available data on the novel FMS-

like tyrosine kinase 3 (FLT3) inhibitor, LT-540-717, a potential therapeutic agent for Acute

Myeloid Leukemia (AML). The information is compiled from preclinical studies and is intended

to guide further research and development.

Overview of LT-540-717
LT-540-717 is a potent and orally bioavailable small molecule inhibitor of FLT3.[1] It has

demonstrated significant efficacy in preclinical models of AML, particularly those harboring

FLT3 internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations.[1]

Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for LT-540-
717.

Table 1: In Vitro Activity of LT-540-717
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Parameter Value
Cell
Lines/Mutations

Reference

FLT3 Inhibition (IC50) 0.62 nM Not specified [1]

Inhibitory Activity

Against Acquired

FLT3 Mutations

Active

FLT3 (ITD, D835V),

FLT3 (ITD, F691L),

FLT3 (D835Y), FLT3

(D835V)

[1]

Antiproliferative

Activity
Potent

BaF3-FLT3-mutant

cells, FLT3-mutation

driven AML cells

[1]

Metabolic Half-life

(Human Liver

Microsomes)

3.1 hours Not applicable

Metabolic Clearance

Rate (Human Liver

Microsomes)

7.4 µL/min/mg protein Not applicable

Table 2: In Vivo Efficacy of LT-540-717 in MV4-11 Tumor Mouse Xenograft Model

Dosage and
Administration

Tumor Inhibition
Rate

Observations Reference

25 mg/kg, once-daily,

oral
94.18%

Significant inhibition of

tumor growth, well-

tolerated.

50 mg/kg, once-daily,

oral
93.98%

No obvious impact on

body weight.

Signaling Pathway
LT-540-717 functions by inhibiting the FLT3 receptor tyrosine kinase. In AML, mutations in FLT3

can lead to its constitutive activation, promoting uncontrolled cell proliferation and survival. The
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diagram below illustrates the primary signaling pathways downstream of FLT3 that are

implicated in AML pathogenesis.

Cell Membrane

Cytoplasm

Nucleus

FLT3 Receptor

PI3KRAS JAK

AKT

mTOR

Cell Proliferation
& Survival

RAF

MEK

ERK

STAT5

LT-540-717

Inhibits

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15139222?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: FLT3 signaling pathways in AML and the inhibitory action of LT-540-717.

Experimental Protocols
Detailed experimental protocols for LT-540-717 are described in Zhi, Y. et al. Eur J Med Chem

2023, 256: 115448. While the full text of this publication could not be accessed, the following

are generalized methodologies for the key experiments cited.

4.1. FLT3 Kinase Inhibition Assay

Objective: To determine the in vitro potency of LT-540-717 in inhibiting FLT3 kinase activity.

General Protocol:

A recombinant human FLT3 kinase enzyme is used.

The assay is typically performed in a 96- or 384-well plate format.

LT-540-717 is serially diluted to a range of concentrations.

The compound dilutions are incubated with the FLT3 enzyme and a suitable substrate

(e.g., a synthetic peptide) in the presence of ATP.

The kinase reaction is allowed to proceed for a defined period at a controlled temperature.

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This

can be done using various methods, such as radioisotope incorporation (e.g., ³²P-ATP) or

antibody-based detection (e.g., ELISA with a phospho-specific antibody).

The concentration of LT-540-717 that inhibits 50% of the kinase activity (IC50) is

calculated by fitting the data to a dose-response curve.

4.2. Cell Proliferation Assay

Objective: To assess the antiproliferative effect of LT-540-717 on AML cells harboring FLT3

mutations.
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General Protocol:

AML cell lines with known FLT3 mutations (e.g., MV4-11, MOLM-13) or BaF3 cells

engineered to express mutant FLT3 are used.

Cells are seeded in 96-well plates at a predetermined density.

LT-540-717 is added at various concentrations.

The cells are incubated for a period of 48 to 72 hours.

Cell viability or proliferation is measured using a colorimetric or fluorometric assay, such as

MTT, XTT, or CellTiter-Glo®.

The concentration of LT-540-717 that inhibits 50% of cell growth (GI50 or IC50) is

determined from the dose-response curve.

4.3. In Vivo Xenograft Model

Objective: To evaluate the in vivo antitumor efficacy of LT-540-717.

General Protocol:

Immunocompromised mice (e.g., nude or NOD/SCID) are used.

Human AML cells (e.g., MV4-11) are implanted subcutaneously or intravenously into the

mice.

Once tumors are established and reach a palpable size, the mice are randomized into

treatment and control groups.

LT-540-717 is administered orally at specified doses (e.g., 25 mg/kg and 50 mg/kg) and

schedules (e.g., once daily). The control group receives a vehicle solution.

Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

The body weight of the mice is monitored as an indicator of toxicity.
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At the end of the study, the tumor inhibition rate is calculated by comparing the tumor

growth in the treated groups to the control group.

Administration Guidelines for Research Purposes
For in vivo studies, LT-540-717 has been administered orally. A suitable vehicle for formulation

should be determined based on the compound's solubility and stability. For in vitro

experiments, LT-540-717 should be dissolved in a suitable solvent, such as DMSO, to prepare

a stock solution, which can then be further diluted in cell culture medium.

Disclaimer: This document is intended for research purposes only. The information provided is

based on preclinical data and should not be used for clinical decision-making. Researchers

should refer to the primary literature for more detailed information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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